2-(6-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Description
Properties
Molecular Formula |
C21H20BrN3O2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H20BrN3O2/c1-27-17-4-5-19-18(11-17)15(12-24-19)6-8-23-21(26)13-25-9-7-14-2-3-16(22)10-20(14)25/h2-5,7,9-12,24H,6,8,13H2,1H3,(H,23,26) |
InChI Key |
SBPMNZUUUZPQRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Acylation: The acylation of the indole derivative is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The coupling of the brominated indole with 5-methoxyindole is performed using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and acylation steps, as well as high-throughput screening for optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of this compound typically involves the modification of indole derivatives through various chemical reactions, including alkylation and acylation processes. The presence of both bromine and methoxy groups enhances the compound's reactivity and biological profile. For instance, 6-bromoindole serves as a key building block for synthesizing various derivatives, including those that exhibit significant antibacterial properties against resistant strains of bacteria .
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of indole derivatives, including the target compound. Research indicates that compounds based on 6-bromoindole can act as potentiators to enhance the antibiotic effects against pathogenic bacteria . The structural attributes of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide , particularly the indole moieties, contribute to its ability to disrupt bacterial cell functions.
Anticancer Activity
Indole derivatives are also recognized for their anticancer potential. The compound has been investigated for its cytotoxic effects against various cancer cell lines. The methoxy group is believed to play a crucial role in enhancing the selectivity and potency of these compounds against tumor cells . For example, thiazole-linked indoles have shown promising results in inhibiting cancer cell proliferation, suggesting that similar structures could be effective in targeting specific cancer pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of indole derivatives. The presence of electron-withdrawing groups like bromine enhances the lipophilicity and bioavailability of the compound, making it more effective in biological systems . Additionally, modifications at various positions on the indole ring can lead to significant changes in activity, allowing for tailored drug design.
Indole Derivatives as Antibiotics
A recent study synthesized several indole-based inhibitors that demonstrated enhanced antibacterial activity against resistant strains when combined with traditional antibiotics. The incorporation of 6-bromoindole into these compounds was critical for achieving synergistic effects, showcasing its potential as a lead structure in antibiotic development .
Anticancer Research
Another case study focused on the evaluation of indole derivatives for their anticancer properties. Compounds similar to 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide were tested against breast cancer cell lines, revealing significant cytotoxicity that correlated with structural modifications on the indole scaffold . These findings suggest that further exploration into this class of compounds could yield new anticancer agents.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(6-Bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- Molecular Formula : C₂₁H₂₀BrN₃O₂
- Molecular Weight : 426.31 g/mol
- Key Features : Dual indole moieties with a bromine atom at the 6-position of one indole and a methoxy group at the 5-position of the other indole. The acetamide linker bridges the two aromatic systems .
Synthesis : Prepared via multi-step reactions involving bromination of indole precursors and coupling with methoxyindole-ethylamine derivatives. Automated purification methods (e.g., HPLC) are often employed .
Comparison with Similar Compounds
Positional Isomers
5-Bromo Isomer (C₂₁H₂₀BrN₃O₂):
Halogen-Substituted Analogs
6-Chloro Derivative (C₂₁H₂₀Cl₂N₃O₂):
- Difference : Bromine replaced by chlorine at both indole positions.
- Impact: Lower molecular weight (414.31 vs. 426.31) and increased lipophilicity (Cl vs.
Structural Variants
Phenethyl Analog (C₁₉H₁₉BrN₂O₂):
- Difference : Methoxyindole-ethyl group replaced by phenethyl.
- Impact : Loss of methoxyindole’s hydrogen-bonding capacity may reduce specificity for indole-binding targets like serotonin receptors .
Thiazole Analog (C₁₃H₁₀BrN₃OS):
Data Table: Key Properties of Target and Analogs
Research Findings
Pharmacokinetics :
- Bromine’s size and electronegativity improve metabolic stability compared to chlorine or methoxy groups. The 6-bromo position may reduce hepatic clearance relative to 5-bromo isomers .
Biological Activity
The compound 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic derivative of indole, which has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.24 g/mol. The structure features two indole moieties connected by an acetamide group, with a bromine atom at the 6-position of one indole ring and a methoxy group at the 5-position of the other.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, making it a candidate for anticancer therapy.
- Receptor Binding : It has been shown to interact with specific receptors that mediate cellular responses to growth factors and hormones.
Anticancer Activity
Recent studies have demonstrated that 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays revealed that this compound has cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these malignancies .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| A549 | 7 | Cell cycle arrest |
| PC3 | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising results against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The MIC against Staphylococcus aureus was found to be 0.98 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Escherichia coli | 1.5 |
| Pseudomonas aeruginosa | 2.0 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound exhibited anti-inflammatory effects:
- Cytokine Inhibition : Studies indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
Case Studies and Research Findings
Several research articles have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study outlined the synthetic route involving Friedel-Crafts acylation followed by amidation, leading to high yields of the target compound. Subsequent biological evaluations confirmed its efficacy against various cancer cell lines .
- Molecular Docking Studies : Computational studies suggested that the compound binds effectively to target proteins involved in cancer progression, providing insights into its mechanism of action .
- Comparative Studies : When compared to structurally similar compounds, this indole derivative exhibited superior biological activity due to the presence of both bromine and methoxy substituents, enhancing its reactivity and interaction potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
